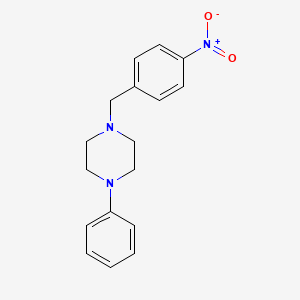

1-(4-nitrobenzyl)-4-phenylpiperazine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(4-nitrobenzyl)-4-phenylpiperazine and related compounds often involves nucleophilic substitution reactions and cyclization steps. For example, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole demonstrates the compound's formation through specific reactive steps, including the reaction of 1,2-phenylenediamine and the use of glycolic acid for cyclization, indicating a complex synthesis pathway that can yield structurally related compounds under various conditions (Sparke et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-phenyl-4-nitrobenzylamine, has been determined using X-ray diffraction, revealing detailed geometric parameters. These studies provide insights into the molecular conformation, crystal packing, and intermolecular interactions, which are crucial for understanding the physical and chemical behavior of this compound (Iwasaki et al., 1988).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives, such as cleavage and redox reactions, illustrate the compound's reactivity. For instance, nitrobenzyl(α-amino)phosphonates treated with aqueous sodium hydroxide undergo C-P bond cleavage, leading to the formation of azoxybenzene and azobenzene derivatives, showcasing the compound's susceptibility to intramolecular redox reactions (Boduszek & Halama, 1998).

Physical Properties Analysis

The physical properties, including crystal structure and vibrational spectroscopy of derivatives like 4-nitrobenzylphosphonic acid, have been characterized, providing valuable information on the hydrogen bonding patterns, crystal lattice stability, and intermolecular interactions. Such analyses contribute to understanding the compound's physical state, stability, and potential applications (Wilk et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis and Structure : The compound 1-(4-nitrobenzyl)-4-phenylpiperazine has been explored in the synthesis of various chemical structures. For instance, Sparke et al. (2010) reported the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole and its subsequent reactivity with pyridine. This synthesis involved key steps like the reaction of 1,2-phenylenediamine and the use of glycolic acid for cyclization, providing insights into the versatile applications of this compound in synthetic chemistry (Sparke et al., 2010).

Crystal and Molecular Structures : Iwasaki et al. (1988) studied the crystal and molecular structures of derivatives including N-phenyl-4-nitrobenzylamine, highlighting the significance of this compound in understanding molecular conformations and crystallography (Iwasaki et al., 1988).

Chemical Reactions and Transformations

C-P Bond Cleavage : Boduszek and Halama (1998) reported the cleavage of 4-Nitrobenzyl(α-amino)phosphonic acids in aqueous sodium hydroxide, showcasing an example of intramolecular redox reaction. This study illustrates the role of this compound in facilitating complex chemical transformations (Boduszek & Halama, 1998).

Synthesis of Bicyclic Heterocyclic NH Acids : Gúcky et al. (2006) utilized this compound in the synthesis of bicyclic heterocyclic NH acids, demonstrating its application in creating complex molecular structures (Gúcky et al., 2006).

Medicinal and Biological Applications

- Tuberculostatic Activity : Foks et al. (2005) explored the synthesis of various derivatives using 1,1-bis-methylthio-2-nitro-ethene and 1-phenylpiperazine, including 1,1-bis-(4-phenylpiperazino)-2-nitroethane, which were tested for tuberculostatic activity. This indicates the potential of this compound in medicinal chemistry (Foks et al., 2005).

- Antimicrobial Evaluation : Yung et al. (1971) synthesized hydrazones of 1-phenyl-, 1-benzyl-, and 1-benzhydryl-4-aminopiperazines and tested them for antimicrobial activity. Their findings provide insights into the use of this compound in developing antibacterial agents (Yung et al., 1971).

Chemical Protection and Release Mechanisms

Protection of Hydroxyl Functions : Kukase et al. (1990) discussed the use of the 4-nitrobenzyl group, derivable from this compound, for protecting hydroxyl functions in chemical syntheses. This demonstrates its utility in selective chemical processes (Kukase et al., 1990).

Photolysis of Caged ATP : Mccray et al. (1980) utilized 2-nitrobenzyl derivatives, related to this compound, for photolyzing caged ATP, thereby enabling rapid ATP release in biological systems. This highlights the role of this compound in facilitating controlled biological reactions (Mccray et al., 1980).

Propiedades

IUPAC Name |

1-[(4-nitrophenyl)methyl]-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-20(22)17-8-6-15(7-9-17)14-18-10-12-19(13-11-18)16-4-2-1-3-5-16/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBSNEKGYCHCSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293429 | |

| Record name | 1-(4-nitrobenzyl)-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40224-22-4 | |

| Record name | NSC89455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-nitrobenzyl)-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[2-(4-morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-phenylacetamide](/img/structure/B5146722.png)

![1,1'-[1,3-propanediylbis(oxy)]dinaphthalene](/img/structure/B5146728.png)

![7-(allylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5146733.png)

![N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5146781.png)

![3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline](/img/structure/B5146812.png)